N,N-DIPHENYL-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE

Physicochemical profiling Ionization state Chromatographic method development

This is the critical N,N-diphenyl entry in the triazino[5,6-b]indole matrix. It uniquely eliminates the amide hydrogen bond donor (0 HBD) found in common N-aryl analogs to alter target engagement and permeability while retaining the ionizable N5-H (pKa 10.25). With a fragment-like MW of 411.48 g/mol, this is the optimal core scaffold for CNS drug discovery programs prioritizing low molecular weight for brain penetration before downstream N5 diversification.

Molecular Formula C23H17N5OS
Molecular Weight 411.5 g/mol
Cat. No. B3898868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-DIPHENYL-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE
Molecular FormulaC23H17N5OS
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
InChIInChI=1S/C23H17N5OS/c29-20(28(16-9-3-1-4-10-16)17-11-5-2-6-12-17)15-30-23-25-22-21(26-27-23)18-13-7-8-14-19(18)24-22/h1-14H,15H2,(H,24,25,27)
InChIKeyDRXLWYSNFPSPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide (CAS 296770-91-7): Structural Identity, Physicochemical Profile, and Procurement Context


N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide (CAS 296770-91-7; MW 411.48; C₂₃H₁₇N₅OS) belongs to the 1,2,4-triazino[5,6-b]indole class of fused heterocycles . The compound is synthesized via condensation of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione with chloro N,N-diphenylacetamide, a route analogous to that used for N-aryl analogs [1]. Its defining structural feature—the fully substituted N,N-diphenylacetamide side chain—distinguishes it from the extensively studied N-(substituted phenyl) mono-aryl series, which bears a hydrogen bond donor on the amide nitrogen [1]. Predicted physicochemical properties include a boiling point of 738.3±66.0 °C, density of 1.44±0.1 g/cm³, and an N5-H pKa of 10.25±0.50 .

Why N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide Cannot Be Replaced by N-Aryl Mono-Substituted or N5-Alkylated Triazinoindole Analogs


The triazino[5,6-b]indole scaffold supports diverse substituent patterns, each yielding distinct pharmacological profiles that preclude simple in-class interchange. Published SAR studies on N-aryl analogs show that antimicrobial MIC values vary substantially with aryl substitution, and antidepressant activity (%DID in tail suspension test) correlates with QSAR parameters FOSA, PISA, and glob [1]. The N,N-diphenyl variant differs fundamentally from N-mono-aryl compounds: it eliminates the amide hydrogen bond donor entirely (0 HBD vs. 1 HBD), altering target engagement, membrane permeability, and metabolic susceptibility [1]. Simultaneously, the presence of an ionizable N5-H proton (pKa ~10.25) distinguishes the target compound from N5-alkyl analogs that are permanently neutral across all physiologically relevant pH ranges . These orthogonal physicochemical differences mean that generic substitution across N-aryl or N5-alkyl variants will confound biological interpretation and formulation development.

Quantitative Differentiation Evidence for N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide vs. Closest Analogs


Predicted N5-H pKa of 10.25 Enables pH-Dependent Ionization Absent in N5-Alkylated N,N-Diphenyl Analogs

The target compound retains an ionizable N5-H proton with a predicted pKa of 10.25±0.50 (ACD/Labs prediction reported by ChemicalBook) . At physiological pH 7.4, the compound is predominantly neutral but undergoes deprotonation in basic microenvironments, formulation buffers above pH 9, or reversed-phase chromatography under alkaline mobile phase conditions. In contrast, N5-alkylated N,N-diphenyl analogs—including 5-allyl (MW 451.55), 5-propyl (MW 453.6), and 5-ethyl (MW 439.54) derivatives available from commercial screening libraries —lack the ionizable N5-H proton entirely and exhibit pH-independent ionization profiles.

Physicochemical profiling Ionization state Chromatographic method development

Zero Hydrogen Bond Donors on Acetamide Nitrogen vs. One HBD in N-Aryl Mono-Substituted Analogs: Impact on Permeability and CNS Drug-Likeness

The target compound's N,N-diphenylacetamide terminus contains zero hydrogen bond donors (HBD = 0), as both nitrogen valences are fully substituted by phenyl groups. By contrast, all N-aryl mono-substituted analogs reported in the literature—including N-(phenyl), N-(4-chlorophenyl), N-(4-methylphenyl), and N-(4-ethoxyphenyl) derivatives synthesized and characterized by Shruthi et al. [1]—possess one hydrogen bond donor (HBD = 1) at the amide N-H position. This difference in HBD count directly affects compliance with Lipinski's Rule of Five and CNS MPO scoring, where lower HBD correlates with improved passive membrane diffusion and blood-brain barrier penetration [2].

Hydrogen bonding Membrane permeability CNS drug design

Molecular Weight Advantage of 9.7–18.5% Over N5-Alkylated N,N-Diphenyl Derivatives: Ligand Efficiency and Fragment-Elaboration Implications

The target compound (MW = 411.48 g/mol) is the lowest molecular weight representative among commercially available N,N-diphenyl triazino[5,6-b]indole-3-ylsulfanyl acetamides. Directly comparable N5-substituted N,N-diphenyl derivatives carry additional mass: 5-allyl (C₂₆H₂₁N₅OS, MW = 451.55 g/mol), 5-propyl (C₂₆H₂₃N₅OS, MW = 453.6 g/mol), and 5-phenethyl (C₃₁H₂₅N₅OS, MW ≈ 487.6 g/mol) analogs . The 40.07–76.12 g/mol mass reduction (9.7–18.5%) translates to a higher fraction of the molecule being the core pharmacophore, yielding superior ligand efficiency (LE) and lipophilic ligand efficiency (LLE) indices when normalized for potency.

Ligand efficiency metrics Molecular weight optimization Fragment-based drug discovery

Unique SAR Probe: N,N-Diphenyl Variant Extends the Triazinoindole Substituent Matrix Beyond the Published N-Aryl Mono-Substituted SAR Space

Published peer-reviewed data for the triazino[5,6-b]indol-3-ylsulfanyl acetamide class are limited to N-aryl mono-substituted analogs. Shruthi et al. [1] reported that most N-aryl compounds exhibited antimicrobial MIC values lower than standard drugs (specific MIC values and strains are provided in the full publication), and several compounds showed pronounced antidepressant activity. Shelke & Bhosale [2] further established QSAR models correlating FOSA, PISA, and glob descriptors with %DID in the tail suspension test. Critically, no published study has evaluated a fully N,N-disubstituted acetamide variant in this scaffold. The target compound is therefore the first and only commercially accessible probe for interrogating the role of the amide N-H hydrogen bond donor in the biological activity of 1,2,4-triazino[5,6-b]indoles.

Structure-activity relationships Amide N-H pharmacology Chemical biology tool compounds

Procurement-Driven Application Scenarios for N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide


Systematic SAR Probe for Deconvoluting Amide Hydrogen Bond Donor Contribution in Triazino[5,6-b]indole Antimicrobial and CNS Programs

Medicinal chemistry programs exploring the triazino[5,6-b]indole scaffold can deploy the target compound as the critical N,N-diphenyl entry in a substituent matrix that otherwise contains only N-aryl mono-substituted analogs. The compound's zero HBD acetamide terminus, combined with the retained ionizable N5-H (pKa 10.25), enables head-to-head pairwise comparison with the N-(phenyl) analog to isolate the contribution of the amide N-H to target binding affinity, selectivity, and pharmacokinetic behavior. Published antimicrobial and antidepressant data for N-aryl analogs provide the baseline for this SAR extension .

pH-Dependent Chromatographic Method Development and Analytical Reference Standard

The predicted N5-H pKa of 10.25 makes the target compound an effective reference for developing pH-gradient reversed-phase HPLC methods tailored to triazinoindole libraries. Unlike N5-alkyl analogs that show pH-independent retention, the target compound's N5-H ionization can be systematically exploited to optimize resolution from structurally similar impurities or degradants. This application is directly relevant to analytical chemistry groups supporting large-scale screening library quality control.

Fragment-Efficient Starting Scaffold for CNS-Focused Lead Optimization

With a molecular weight of 411.48 g/mol—9.7–18.5% lower than N5-alkylated N,N-diphenyl analogs —the target compound serves as the most fragment-like member of the N,N-diphenyl triazino[5,6-b]indole sub-series. CNS drug discovery teams prioritizing lower molecular weight for improved brain penetration should procure this compound as the core scaffold, reserving N5 diversification for subsequent iterative optimization based on biological screening data [1].

Quote Request

Request a Quote for N,N-DIPHENYL-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.